Cas no 1020701-66-9 (3-(4-bromo-2-nitrophenyl)prop-2-enal)

3-(4-bromo-2-nitrophenyl)prop-2-enal structure
1020701-66-9 structure
商品名:3-(4-bromo-2-nitrophenyl)prop-2-enal
CAS番号:1020701-66-9
MF:C9H6BrNO3
メガワット:256.052841663361
CID:6411176
PubChem ID:5972334

3-(4-bromo-2-nitrophenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

    • 3-(4-bromo-2-nitrophenyl)prop-2-enal
    • 1020701-66-9
    • (2E)-3-(4-bromo-2-nitrophenyl)prop-2-enal
    • trans-3-(4-bromo-2-nitrophenyl)prop-2-enal
    • AKOS003596820
    • EN300-1914836
    • インチ: 1S/C9H6BrNO3/c10-8-4-3-7(2-1-5-12)9(6-8)11(13)14/h1-6H/b2-1+
    • InChIKey: FBWJLOVQMUCMDU-OWOJBTEDSA-N
    • ほほえんだ: BrC1C=CC(/C=C/C=O)=C(C=1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 254.95311g/mol
  • どういたいしつりょう: 254.95311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

3-(4-bromo-2-nitrophenyl)prop-2-enal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1914836-5.0g
3-(4-bromo-2-nitrophenyl)prop-2-enal
1020701-66-9
5g
$2277.0 2023-06-02
Enamine
EN300-1914836-1.0g
3-(4-bromo-2-nitrophenyl)prop-2-enal
1020701-66-9
1g
$785.0 2023-06-02
Enamine
EN300-1914836-5g
3-(4-bromo-2-nitrophenyl)prop-2-enal
1020701-66-9
5g
$1614.0 2023-09-17
Enamine
EN300-1914836-0.1g
3-(4-bromo-2-nitrophenyl)prop-2-enal
1020701-66-9
0.1g
$490.0 2023-09-17
Enamine
EN300-1914836-2.5g
3-(4-bromo-2-nitrophenyl)prop-2-enal
1020701-66-9
2.5g
$1089.0 2023-09-17
Enamine
EN300-1914836-0.5g
3-(4-bromo-2-nitrophenyl)prop-2-enal
1020701-66-9
0.5g
$535.0 2023-09-17
Enamine
EN300-1914836-0.05g
3-(4-bromo-2-nitrophenyl)prop-2-enal
1020701-66-9
0.05g
$468.0 2023-09-17
Enamine
EN300-1914836-10.0g
3-(4-bromo-2-nitrophenyl)prop-2-enal
1020701-66-9
10g
$3376.0 2023-06-02
Enamine
EN300-1914836-0.25g
3-(4-bromo-2-nitrophenyl)prop-2-enal
1020701-66-9
0.25g
$513.0 2023-09-17
Enamine
EN300-1914836-1g
3-(4-bromo-2-nitrophenyl)prop-2-enal
1020701-66-9
1g
$557.0 2023-09-17

3-(4-bromo-2-nitrophenyl)prop-2-enal 関連文献

3-(4-bromo-2-nitrophenyl)prop-2-enalに関する追加情報

Professional Introduction to 3-(4-bromo-2-nitrophenyl)prop-2-enal (CAS No. 1020701-66-9)

3-(4-bromo-2-nitrophenyl)prop-2-enal, identified by the Chemical Abstracts Service Number (CAS No.) 1020701-66-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a conjugated aldehyde group and a nitro-substituted aromatic ring, presents unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and drug discovery.

The molecular structure of 3-(4-bromo-2-nitrophenyl)prop-2-enal consists of a phenyl ring substituted with both a bromine atom at the 4-position and a nitro group at the 2-position, connected to an α,β-unsaturated aldehyde moiety. This arrangement confers distinct reactivity patterns, making it a versatile building block for the synthesis of more complex molecules. The presence of both electron-withdrawing (nitro) and electron-donating (bromo) groups on the aromatic ring further modulates its electronic properties, influencing its interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The nitro group in 3-(4-bromo-2-nitrophenyl)prop-2-enal can undergo reduction to an amine, which can be further functionalized to introduce various pharmacophores. This transformation has been exploited in the development of novel therapeutic agents targeting neurological disorders, infectious diseases, and cancer. For instance, nitroaromatic compounds have shown promise as antimalarial and anti-inflammatory agents due to their ability to modulate enzyme activity and receptor binding.

The aldehyde functionality in 3-(4-bromo-2-nitrophenyl)prop-2-enal serves as a reactive site for condensation reactions with nucleophiles such as amines, hydrazines, and alcohols. These reactions can lead to the formation of Schiff bases, imines, and other heterocyclic structures that exhibit diverse biological activities. Researchers have leveraged this reactivity to synthesize derivatives with enhanced binding affinity to specific proteins and enzymes. Such derivatives are being evaluated for their potential as kinase inhibitors, protease inhibitors, and antioxidants.

Recent advancements in computational chemistry have facilitated the rational design of molecules like 3-(4-bromo-2-nitrophenyl)prop-2-enal by predicting their binding modes to biological targets. Molecular docking studies have revealed that this compound can interact with enzymes such as cytochrome P450 monooxygenases and flavin-containing monooxygenases, which are crucial in drug metabolism. Understanding these interactions has enabled the optimization of synthetic pathways to improve yield and selectivity.

The bromine substituent on the aromatic ring provides an additional handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations allow for the introduction of aryl or heteroaryl groups at specific positions, expanding the structural diversity of derivatives derived from 3-(4-bromo-2-nitrophenyl)prop-2-enal. Such modifications have been instrumental in developing novel small-molecule drugs with improved pharmacokinetic profiles.

In clinical research settings, derivatives of 3-(4-bromo-2-nitrophenyl)prop-2-enal have been investigated for their potential therapeutic effects in various disease models. Preclinical studies have demonstrated that certain analogs exhibit anti-proliferative activity against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. Additionally, these compounds have shown promise in models of neurodegenerative diseases, where they modulate oxidative stress and inflammation.

The synthesis of 3-(4-bromo-2-nitrophenyl)prop-2-enal itself involves multi-step organic transformations that require careful optimization to ensure high purity and yield. Common synthetic routes include bromination of 4-nitrostyrene followed by condensation with appropriate reagents to introduce the aldehyde functionality. Advances in green chemistry principles have also led to the development of more sustainable synthetic methods that minimize waste and hazardous byproducts.

The compound's stability under various storage conditions is another critical consideration for researchers working with 3-(4-bromo-2-nitrophenyl)prop-2-enal. Proper handling techniques, including storage under inert atmospheres and at controlled temperatures, are essential to prevent degradation. Analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely employed to confirm purity and characterize structural features.

Future directions in research involving 3-(4-bromo-2-nitrophenyl)prop-2-enal may focus on exploring its role in drug repurposing initiatives. By screening existing libraries of nitroaromatic compounds for new biological activities, researchers aim to identify promising candidates for further development into treatments for unmet medical needs. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area.

In conclusion,3-(4-bromo-2-nitrophenyl)prop-2-enal (CAS No. 1020701-66-9) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups enables diverse chemical modifications, making it a valuable tool for synthesizing novel therapeutic agents. Continued investigation into its properties and applications will likely yield important advancements in drug discovery and development.

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